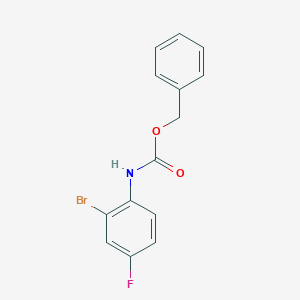

Benzyl (2-bromo-4-fluorophenyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrFNO2 |

|---|---|

Molecular Weight |

324.14 g/mol |

IUPAC Name |

benzyl N-(2-bromo-4-fluorophenyl)carbamate |

InChI |

InChI=1S/C14H11BrFNO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

InChI Key |

PJPMGLKLMMLCFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl N-(2-bromo-4-fluorophenyl)carbamate molecular weight and formula

Precision Chemistry for Drug Discovery Scaffolds

Executive Summary

Benzyl N-(2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) is a specialized amine-protected intermediate used extensively in medicinal chemistry. It serves as a stable precursor for generating complex heterocyclic cores, particularly in the development of kinase inhibitors and oncology therapeutics where halogenated aniline motifs dictate potency and metabolic stability.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers requiring rigorous validation standards.

Physicochemical Profile

The molecular architecture combines a lipophilic benzyloxycarbonyl (Cbz) protecting group with a highly functionalized halogenated aniline. The presence of bromine and fluorine atoms introduces distinct mass spectrometric and NMR signatures essential for structural verification.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | Benzyl N-(2-bromo-4-fluorophenyl)carbamate | Also known as Cbz-2-bromo-4-fluoroaniline |

| CAS Number | 1416439-56-9 | Verified Registry Number |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | |

| Molecular Weight (Average) | 324.15 g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 322.9957 Da | Calculated for ⁷⁹Br isotope |

| Physical State | Solid (Crystalline powder) | White to off-white |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to Cbz and halogens |

Isotopic Signature (Mass Spectrometry)

Due to the presence of a single Bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet for the molecular ion (

- Br Isotopologue: ~323.0 Da (100% relative abundance)

- Br Isotopologue: ~325.0 Da (97% relative abundance)

Synthetic Architecture & Methodology

The synthesis of Benzyl N-(2-bromo-4-fluorophenyl)carbamate typically follows a Schotten-Baumann type acylation. The choice of base and solvent is critical to prevent over-acylation or hydrolysis of the sensitive chloroformate reagent.

Reaction Scheme

The pathway involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl), followed by the elimination of chloride.

Figure 1: Mechanistic pathway for the Cbz-protection of 2-bromo-4-fluoroaniline.

Optimized Laboratory Protocol

Scale: 10 mmol Yield Target: >90%

-

Preparation: Dissolve 2-bromo-4-fluoroaniline (1.90 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under an inert atmosphere (

). -

Base Addition: Add Pyridine (1.2 mL, 15 mmol) or Triethylamine (2.1 mL, 15 mmol). Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.5 mL, 10.5 mmol) over 15 minutes.

-

Expert Insight: A slight excess (1.05 eq) of Cbz-Cl ensures completion, but avoiding large excesses prevents the formation of bis-Cbz byproducts.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with 1M HCl (to remove excess pyridine/aniline). Wash organic layer with saturated

and Brine. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Analytical Characterization

Validation of the structure relies on confirming the regiochemistry of the halogenation and the integrity of the carbamate linkage.

H NMR Prediction (DMSO- , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.50 | Singlet (br) | 1H | NH | Carbamate amide proton (deshielded). |

| 7.60 | Doublet of Doublets | 1H | Ar-H (C3) | Proton between Br and F. Large |

| 7.45 - 7.30 | Multiplet | 6H | Benzyl (5H) + Ar-H (C6) | Benzyl aromatic ring plus the proton ortho to the nitrogen. |

| 7.15 | Multiplet | 1H | Ar-H (C5) | Proton adjacent to Fluorine (complex splitting). |

| 5.15 | Singlet | 2H | Ph-CH₂-O | Characteristic benzylic methylene peak. |

Mass Spectrometry (ESI+)

-

Target Ion:

-

Expected m/z: 324.0 and 326.0 (1:1 ratio).

-

Fragmentation: Loss of the benzyl group (

, m/z 91) is a dominant fragment in high-energy collisions.

Strategic Applications in Drug Design

This molecule is not merely a protected amine; it is a "loaded" scaffold.

-

Orthogonal Protection: The Cbz group is stable to acidic conditions (TFA/HCl) often used to deprotect Boc groups elsewhere in a molecule. It is removed via catalytic hydrogenation (

, Pd/C) or strong acid (HBr/AcOH), allowing for selective functionalization. -

Cross-Coupling Handle: The Bromine at the 2-position is a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to build fused ring systems like indoles or quinazolines.

-

Metabolic Blocking: The Fluorine at the 4-position blocks para-oxidation by Cytochrome P450 enzymes, significantly extending the metabolic half-life of the final drug candidate.

Figure 2: Strategic utility of the scaffold in divergent synthesis.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Halogenated aromatics can be sensitizers.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis of carbamate over long periods if wet).

-

Disposal: Halogenated organic waste streams.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted carbamates. Retrieved from [Link]

Introduction: The Significance of Retigabine and its Synthetic Intermediates

An In-depth Technical Guide to Benzyl (2-bromo-4-fluorophenyl)carbamate: A Key Precursor in Retigabine Synthesis

Retigabine, also known as Ezogabine, marked a significant advancement in antiepileptic drug (AED) therapy.[1][2] Its novel mechanism of action, which involves the opening of neuronal Kv7.2-7.5 voltage-gated potassium channels, sets it apart from other anticonvulsants.[3][4][5][6] This action helps to stabilize the neuronal membrane potential, thereby controlling hyperexcitability.[3][4][5] The therapeutic potential of Retigabine extends beyond epilepsy, with studies indicating its efficacy in models of neuropathic pain and anxiety.[3][4][5]

The synthesis of complex pharmaceutical agents like Retigabine is a multi-step process reliant on the strategic use of key intermediates and protecting groups. One such critical intermediate is benzyl (2-bromo-4-fluorophenyl)carbamate . This molecule serves as a foundational building block, containing several key structural features that are methodically manipulated to construct the final Retigabine molecule. The carbamate functional group, in particular, is a widely employed motif in medicinal chemistry, valued for its stability and its role as a bioisostere for amide bonds, which can enhance a molecule's pharmacokinetic properties.[7][8]

This guide provides a detailed technical overview of benzyl (2-bromo-4-fluorophenyl)carbamate, focusing on its synthesis, characterization, and pivotal role in the broader synthetic strategy for Retigabine. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind the synthetic choices.

Part 1: Synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate

The synthesis of this precursor is fundamentally an amine protection reaction. The goal is to selectively mask the nucleophilicity of the amino group on 2-bromo-4-fluoroaniline to prevent it from participating in undesired side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its robustness and well-established methods for its selective removal.[9][10]

The Core Reaction: N-Protection with Benzyl Chloroformate

The primary transformation involves the reaction of 2-bromo-4-fluoroaniline with benzyl chloroformate (Cbz-Cl) in a nucleophilic acyl substitution.

Reaction Scheme: 2-bromo-4-fluoroaniline + Benzyl chloroformate → Benzyl (2-bromo-4-fluorophenyl)carbamate + HCl

Expertise in Action: Rationale for Experimental Design

-

Choice of Protecting Group (Cbz-Cl): The benzyloxycarbonyl group is a cornerstone of amine protection in organic synthesis.[9][11] Its selection here is deliberate. It is stable to a wide range of reagents that might be used in subsequent steps (e.g., organometallic reagents, mild oxidizing/reducing agents). Crucially, it can be cleaved under specific, non-harsh conditions—typically catalytic hydrogenolysis (H₂ gas with a palladium catalyst)—which preserves other sensitive functional groups in the molecule.[9]

-

Necessity of a Base: The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting aniline, rendering its lone pair of electrons unavailable for nucleophilic attack and effectively halting the reaction. Therefore, a base such as sodium carbonate, sodium bicarbonate, or an organic base like pyridine is essential to neutralize the HCl as it is formed.[9][10]

-

Solvent and Temperature Control: The reaction is typically performed in a solvent that can dissolve the starting materials, such as ethyl acetate, dichloromethane (DCM), or a biphasic system with water.[10] Conducting the reaction at a reduced temperature (e.g., 0 °C) is a standard precaution to moderate the reactivity of the highly electrophilic benzyl chloroformate, thereby minimizing potential side reactions and improving the overall yield and purity of the desired product.[12]

Experimental Protocol: A Self-Validating System

This protocol is a representative methodology based on established procedures for Cbz protection of anilines.

-

Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet to maintain an inert atmosphere.

-

Initial Charge: 2-bromo-4-fluoroaniline (1.0 eq) is dissolved in a suitable solvent (e.g., ethyl acetate or DCM). An aqueous solution of a base like sodium carbonate (approx. 2.0 eq) is added if a biphasic system is used, or an organic base like triethylamine (1.2 eq) is added for a non-aqueous system.

-

Cooling: The reaction mixture is cooled to 0-5 °C in an ice-water bath.

-

Reagent Addition: Benzyl chloroformate (1.1 eq), dissolved in a small amount of the reaction solvent, is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: The reaction is stirred vigorously at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

-

Workup and Isolation:

-

The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a mild acid (e.g., 1M HCl) to remove any remaining base, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure benzyl (2-bromo-4-fluorophenyl)carbamate.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of benzyl (2-bromo-4-fluorophenyl)carbamate.

Part 2: Characterization and Data

Accurate characterization of the intermediate is critical to ensure its purity and structural integrity before proceeding to the next synthetic step.

| Property | Data | Source |

| CAS Number | 1416439-56-9 | [13] |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | Derived |

| Molecular Weight | 324.15 g/mol | Derived |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Purity (Typical) | >98% (by HPLC) | [13] |

Standard analytical methods for confirmation include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful formation of the carbamate linkage.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

HPLC: To establish the purity profile and quantify any residual starting materials or byproducts.

Part 3: The Strategic Role in the Path to Retigabine

Benzyl (2-bromo-4-fluorophenyl)carbamate is not an end-product but a masterfully designed intermediate. Each component of its structure serves a specific purpose in the overall synthetic strategy for Retigabine.

-

The Cbz-Protected Amine: As discussed, this protects the primary amine. In later stages, its removal via hydrogenolysis unmasks the amine, allowing for the final acylation step that installs the ethyl carbamate group of Retigabine.

-

The Bromine Atom: This is the key "handle" for building complexity. The bromine atom at the ortho position to the protected amine is strategically placed to be substituted in a subsequent cross-coupling reaction. A common and highly efficient method for this is the Buchwald-Hartwig amination, which would be used to couple the aryl bromide with 4-fluorobenzylamine, thereby installing a critical fragment of the final Retigabine structure.

-

The Fluoro Group: The fluorine atom on the phenyl ring is a constituent part of the final drug molecule. Its presence from this early stage simplifies the overall synthesis.

Conceptual Synthetic Pathway to Retigabine

The following diagram illustrates a plausible synthetic route from the precursor to Retigabine, highlighting the key transformations.

Caption: Strategic conversion of the precursor to the final Retigabine API.

This strategic approach, building upon a well-defined and stable precursor, allows for a convergent and efficient synthesis. By carefully choosing the protecting groups and reaction sequences, chemists can control the regioselectivity and achieve a high overall yield of the final active pharmaceutical ingredient.

Conclusion

Benzyl (2-bromo-4-fluorophenyl)carbamate is a quintessential example of a well-designed synthetic intermediate in pharmaceutical development. Its synthesis employs fundamental and reliable organic chemistry principles, specifically the robust Cbz protection of an amine. Its structure is strategically engineered to facilitate subsequent key bond-forming reactions, such as palladium-catalyzed cross-coupling, which are essential for assembling the complex architecture of Retigabine. Understanding the synthesis, characterization, and strategic utility of this precursor provides invaluable insight for scientists and researchers engaged in the synthesis of Retigabine and other complex heterocyclic drug molecules.

References

-

ChemicalBook. (n.d.). Retigabine synthesis. Retrieved from [Link]

- Wickenden, A. D., et al. (2004).

-

PubMed. (n.d.). Retigabine: chemical synthesis to clinical application. Retrieved from [Link]

- Pharmaffiliates. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis.

-

ResearchGate. (n.d.). Retigabine: Chemical Synthesis to Clinical Application | Request PDF. Retrieved from [Link]

- MDPI. (2023).

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Treatment with flupirtine, retigabine, the benzyl (compound 5) or allyl.... Retrieved from [Link]

- Miceli, F., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 64(14), 10246-10265.

-

ResearchGate. (n.d.). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF. Retrieved from [Link]

- Wang, W., et al. (2014). Improved synthesis of retigabine. Zhongguo Yaowu Huaxue Zazhi, 24(1), 31-33.

-

Organic Syntheses. (n.d.). Preparation of Benzyl Isopropoxymethyl Carbamate. Retrieved from [Link]

- Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(21), 9347-9372.

-

ACS Publications. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates 4a–h (alkyl.... Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- MDPI. (2022). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules, 27(1), 1-12.

-

PubMed. (n.d.). The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells. Retrieved from [Link]

- Google Patents. (n.d.). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.

-

Taylor & Francis Online. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Retrieved from [Link]

-

MDPI. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Ezogabine. Retrieved from [Link]

Sources

- 1. Retigabine synthesis - chemicalbook [chemicalbook.com]

- 2. Ezogabine | C16H18FN3O2 | CID 121892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 10. guidechem.com [guidechem.com]

- 11. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1416439-56-9|Benzyl (2-bromo-4-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profiling and Solvent Selection for Benzyl (2-bromo-4-fluorophenyl)carbamate

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and solvent selection strategies for Benzyl (2-bromo-4-fluorophenyl)carbamate .

Executive Summary

Benzyl (2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) is a specialized N-aryl carbamate intermediate, structurally significant in the synthesis of neuronal potassium channel openers (e.g., Retigabine analogs) and other halogenated pharmaceutical scaffolds.[1]

Its solubility behavior is governed by the competition between the lipophilic benzyl/halogenated-aryl moieties and the polar carbamate linker. Understanding this balance is critical for process chemists optimizing recrystallization yields , reaction kinetics , and purification workflows .

Key Solubility Takeaways:

-

High Solubility: Polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons (DCM).

-

Temperature-Dependent Solubility: Esters (Ethyl Acetate) and Alcohols (IPA, Ethanol). Ideal for recrystallization.

-

Insolubility: Water and aliphatic hydrocarbons (Hexane, Heptane). Ideal anti-solvents.

Physicochemical Profile

To predict solubility behavior where empirical data is limited, we analyze the molecular descriptors that drive solute-solvent interactions.

| Property | Value (Predicted/Analogous) | Impact on Solubility |

| Molecular Weight | 324.15 g/mol | Moderate MW allows for reasonable solubility in organic solvents. |

| LogP (Lipophilicity) | ~4.5 – 4.8 | High Lipophilicity. Indicates poor water solubility and high affinity for non-polar/moderately polar organic solvents. |

| H-Bond Donors | 1 (Carbamate NH) | Capable of H-bonding with acceptors (e.g., ketones, alcohols), enhancing solubility in polar protic/aprotic solvents. |

| H-Bond Acceptors | 3 (C=O, O, F) | The carbonyl oxygen is a strong acceptor; the fluorine atom is a weak acceptor but influences lattice energy. |

| Physical State | Crystalline Solid | High lattice energy (due to π-stacking of aryl rings and NH···O=C hydrogen bonding) requires thermal energy or high-dielectric solvents to disrupt. |

Solubility Classification & Solvent Selection

The following classification is based on the "Like Dissolves Like" principle, validated by standard processing conditions for N-Cbz protected halo-anilines.

Class A: High Solubility Solvents (Dissolution > 100 mg/mL)

Used for: Reaction media, stock solutions, and initial dissolution before crystallization.

-

Dichloromethane (DCM): Excellent solvent due to dispersion force interactions with the aromatic rings.

-

Tetrahydrofuran (THF): Good solubility; useful for reactions involving metal-halogen exchange or reduction.

-

Dimethylformamide (DMF) / DMSO: Universal solvents for this class, but difficult to remove. Use only when necessary for nucleophilic substitution reactions.

Class B: Moderate/Switchable Solvents (Temperature Dependent)

Used for: Recrystallization and Purification.

-

Ethyl Acetate (EtOAc): The "Gold Standard" for this compound. Soluble at reflux, moderately soluble at RT.

-

Isopropanol (IPA) / Ethanol: Poor solubility at 0°C, high solubility at reflux (>70°C). Excellent for obtaining high-purity crystals.

-

Acetone: Good solubility, but often holds impurities; less effective for crystallization than EtOAc.[2]

Class C: Anti-Solvents (Insoluble / < 1 mg/mL)

Used for: Precipitation, Yield Maximization, and Washing.

-

Water: Completely insoluble. Used to quench reactions and wash away inorganic salts.[3]

-

Hexane / Heptane: Highly effective anti-solvents. Adding these to a saturated EtOAc or DCM solution forces the carbamate to precipitate.

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Objective: Define the saturation limit (Cs) in a specific solvent at a specific temperature.

-

Preparation: Weigh 500 mg of Benzyl (2-bromo-4-fluorophenyl)carbamate into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent (e.g., Ethyl Acetate) in 250 µL increments while stirring at the target temperature (e.g., 25°C).

-

Equilibration: Stir for 4 hours. If solid dissolves completely, add more solid until a persistent suspension is observed (saturation).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under vacuum (Rotavap or N2 stream) and dry the residue to constant weight.

-

Calculation:

Protocol 4.2: Recrystallization Workflow (Solvent/Anti-Solvent)

This is the primary method for purifying this intermediate from crude reaction mixtures.

Figure 1: Optimized Solvent/Anti-Solvent Recrystallization Workflow using Ethyl Acetate and Heptane.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For formulation or substitution of hazardous solvents, use the Hansen Solubility Parameters. The carbamate linker imparts polarity (

-

Predicted HSP Sphere for Benzyl (2-bromo-4-fluorophenyl)carbamate:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~8.5 MPa

-

(H-Bonding): ~7.0 MPa

-

(Dispersion): ~19.0 MPa

Application:

To replace DCM (toxic) in a process, select a solvent with a similar "distance" (

References

-

National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Intramolecular Aminocyanation of Alkenes: Supporting Information (Synthesis of N-Cbz halo-anilines). Retrieved from [Link]

Sources

Safety data sheet (SDS) for Benzyl (2-bromo-4-fluorophenyl)carbamate

This guide serves as an advanced technical manual and safety dossier for Benzyl (2-bromo-4-fluorophenyl)carbamate .[1][2] It is designed for organic chemists and pharmaceutical scientists requiring actionable data beyond standard compliance sheets.[1]

CAS: 1416439-56-9 | Formula: C₁₄H₁₁BrFNO₂ | M.W.: 324.15 g/mol [1][2]

Part 1: Chemical Identity & Strategic Application[1][2]

The Molecule in Context

Benzyl (2-bromo-4-fluorophenyl)carbamate is a specialized protected aniline intermediate .[1][2] It consists of a 2-bromo-4-fluoroaniline core protected by a Carboxybenzyl (Cbz) group.[1]

-

Strategic Utility: In drug discovery, this compound functions as a stable "scaffold block."[1][2]

-

The Bromine (C-2): Serves as a handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to build complexity.[1][2]

-

The Fluorine (C-4): Modulates metabolic stability (blocking para-oxidation) and lipophilicity.[1][2]

-

The Cbz Group: Masks the nucleophilic aniline nitrogen, preventing catalyst poisoning or side reactions during coupling steps.[1][2]

-

Physicochemical Constants

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Off-white to pale beige.[1][2] |

| Melting Point | ~100–105 °C (Predicted) | Analogous to 4-Br isomer data; verify experimentally.[1][2] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water.[1][2] |

| Partition Coeff. | LogP ≈ 4.0–4.5 | Highly lipophilic; cell-permeable.[1][2] |

| Stability | Stable under standard STP | Avoid strong acids/bases during storage.[1][2] |

Part 2: Critical Safety Profile (GHS & Toxicology)

Hazard Identification

While specific toxicological data (LD50) for this exact regioisomer is limited, it shares a structural alert profile with halogenated aromatic carbamates.[1][2] Treat with Warning level protocols.

Exposure Response Logic

The following decision tree outlines the immediate response protocols for laboratory exposure events.

Figure 1: Immediate response logic for exposure to halogenated carbamates.

Part 3: Handling & Experimental Protocols

Synthesis & Verification Protocol

Objective: Preparation of Benzyl (2-bromo-4-fluorophenyl)carbamate from 2-bromo-4-fluoroaniline.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-4-fluoroaniline in anhydrous DCM at 0°C under N₂ atmosphere.

-

Base Addition: Add Pyridine (1.5 equiv) dropwise.[1][2] Causality: Pyridine acts as an HCl scavenger to drive the reaction forward.[1][2]

-

Acylation: Add Cbz-Cl dropwise over 15 minutes. Maintain temp < 5°C to prevent bis-acylation.[1]

-

Monitoring: Warm to RT and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

-

Workup: Quench with 1M HCl (removes pyridine), wash with brine, dry over MgSO₄.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Deprotection Strategy (The "Bromine Trap")

Critical Warning: Standard Cbz removal uses Hydrogenolysis (H₂/Pd-C).[1][2] Do NOT use standard Hydrogenolysis for this compound.

-

Risk: Palladium on Carbon will catalyze the dehalogenation of the Bromine atom (hydrodebromination) alongside Cbz removal, destroying your scaffold.[1][2]

-

Solution: Use acid-mediated deprotection or selective poisoning.[1][2]

Figure 2: Chemo-selective deprotection strategy to preserve the aryl bromide.

Part 4: Storage & Disposal[1][2]

Storage Conditions

-

Temperature: 2–8°C (Refrigerator).

-

Environment: Store under inert gas (Argon/Nitrogen) if storing for >6 months.[1][2]

-

Container: Amber glass to protect from potential UV-induced radical debromination over long periods.[1]

Waste Disposal[1][2]

-

Protocol: Do not mix with aqueous waste streams.[1][2] Dissolve in a combustible solvent (Acetone) and incinerate via a licensed chemical waste contractor equipped with scrubbers for HBr/HF.[1]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Benzyl carbamate. Retrieved from [Link][1][2]

-

Gonec, T., et al. (2017).[1][2][4] Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of benzyl (2-bromo-4-fluorophenyl)carbamate from 2-bromo-4-fluoroaniline

Application Note: High-Yield Synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate

Executive Summary

This application note details the robust synthesis of benzyl (2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) from 2-bromo-4-fluoroaniline . This transformation utilizes a Schotten-Baumann-type protection strategy to install the benzyloxycarbonyl (Cbz) group. The resulting carbamate is a critical intermediate in the synthesis of BET bromodomain inhibitors and various kinase inhibitors, serving as a stable "masked" isocyanate or simply as a protected aniline species resistant to oxidation.

Key Advantages of this Protocol:

-

Selectivity: Optimized to minimize the formation of the N,N-bis(benzyloxycarbonyl) impurity.

-

Scalability: Biphasic conditions allow for easy thermal management and workup on multigram scales.

-

Purity: Crystallization-driven purification often eliminates the need for column chromatography.

Scientific Background & Mechanism

Reaction Logic

The synthesis involves the nucleophilic attack of the aniline nitrogen onto the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

-

Substrate Analysis: 2-bromo-4-fluoroaniline is an electron-deficient aniline. The inductive withdrawal by the fluorine (para) and bromine (ortho) atoms reduces the nucleophilicity of the amine.

-

Steric Considerations: The ortho-bromine atom provides significant steric bulk. While this slows the initial attack, it advantageously prevents the second attack of Cbz-Cl, thereby naturally suppressing the formation of the bis-Cbz byproduct.

-

Base Selection: A mild inorganic base (

or

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).

Figure 1: Mechanistic pathway for the Cbz-protection of 2-bromo-4-fluoroaniline.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.0 equiv Aniline : 1.2 equiv Cbz-Cl | Slight excess of Cbz-Cl ensures full conversion of the deactivated aniline. |

| Solvent System | THF : Sat. | Biphasic system solubilizes organics while keeping the base in the aqueous phase, moderating reaction rate. |

| Temperature | Initial cooling prevents exotherm spikes; warming ensures completion despite steric hindrance. | |

| pH Control | pH 8.0 – 9.0 | Essential to neutralize HCl. If pH < 7, the aniline protonates ( |

Experimental Protocol

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Routine synthesis, high purity, and safety.

Materials:

-

2-Bromo-4-fluoroaniline (1.0 equiv, 10 mmol, 1.90 g)

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv, 12 mmol, ~1.7 mL) [Caution: Lachrymator]

-

Tetrahydrofuran (THF) (20 mL)

-

Saturated Aqueous Sodium Bicarbonate (

) (20 mL)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoroaniline (1.90 g) in THF (20 mL).

-

Buffering: Add Saturated Aqueous

(20 mL) in one portion. The mixture will form a biphasic suspension. -

Cooling: Place the flask in an ice-water bath (

) and stir vigorously for 10 minutes. Note: Vigorous stirring is critical to maximize the interfacial surface area. -

Addition: Add Benzyl chloroformate (1.7 mL) dropwise via syringe over 10–15 minutes.

-

Checkpoint: Monitor internal temperature; do not allow it to exceed

during addition.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–6 hours.

-

TLC Monitoring: Silica gel, 20% EtOAc/Hexanes. Product

; Starting Material

-

-

Workup:

-

Dilute with Ethyl Acetate (50 mL) and separate the layers.

-

Extract the aqueous layer once more with Ethyl Acetate (20 mL).

-

Wash the combined organics with 1M HCl (20 mL) to remove any unreacted aniline. Crucial step for purity.

-

Wash with Brine (20 mL), dry over anhydrous

, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure.

-

Crystallization:[1] The crude oil often solidifies upon standing. Recrystallize from minimal hot Ethanol or Hexane/EtOAc (4:1) to obtain white needles.

-

Method B: Homogeneous Pyridine/DCM (Alternative)

Best for: Highly deactivated anilines that fail Method A.

-

Dissolve aniline (1.0 equiv) in dry DCM (

). -

Add Pyridine (2.0 equiv) and cool to

. -

Add Cbz-Cl (1.1 equiv) dropwise. Stir at RT for 12 h.

-

Quench: Wash with

solution (removes pyridine via complexation) followed by water.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate.[2][3]

Quality Control & Characterization

Upon isolation, the product should be verified using the following parameters:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range

(Typical for Cbz-haloanilines). -

1H NMR (400 MHz,

):- 7.9–8.1 (br s, 1H, NH) – Broad singlet, exchangeable.

- 7.3–7.4 (m, 5H, Benzyl-Ar) – Multiplet characteristic of Cbz.

- 7.2 (dd, 1H, Ar-H ortho to F)

-

5.2 (s, 2H,

-

Mass Spectrometry (ESI+):

-

Target Mass:

(Br isotope pattern 1:1).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Aniline is too deactivated or old Cbz-Cl. | 1. Check Cbz-Cl quality (hydrolyzes to benzyl alcohol).2. Add catalytic DMAP (5 mol%) to accelerate acylation. |

| Bis-Cbz Formation | Excess reagent or high temperature.[2] | 1. Strictly control temp at |

| Oily Product | Residual solvent or impurities. | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General protocols for Cbz protection of amines).

-

Organic Syntheses. (1951). Benzyl Carbamate.[1][4][5][6][7][8][9] Org. Synth. 1951, 31, 13. (Foundational methodology for carbamate synthesis).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463777, Benzyl N-(2-bromo-4-fluorophenyl)carbamate. (Verification of CAS 1416439-56-9).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution on deactivated anilines).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 3. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. scienceopen.com [scienceopen.com]

- 6. ossila.com [ossila.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. 1416439-56-9|Benzyl (2-bromo-4-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]

Reaction conditions for benzyl chloroformate and 2-bromo-4-fluoroaniline

Executive Summary

This guide details the reaction conditions for the protection of 2-bromo-4-fluoroaniline using benzyl chloroformate (Cbz-Cl) .[1] While Cbz protection is a routine transformation, this specific substrate presents a unique "Ortho-Effect" challenge.[1] The presence of the electron-withdrawing bromine atom at the ortho position significantly reduces the nucleophilicity of the amine and introduces steric hindrance.[1]

Critical Technical Insight: Literature indicates that reacting ortho-substituted electron-deficient anilines with Cbz-Cl can lead to N-benzylation (formation of the secondary amine, Ar-NH-Bn) as a major side product, rather than the desired N-acylation (carbamate formation, Ar-NH-Cbz).[1] This occurs if Cbz-Cl thermally decomposes to benzyl chloride before the slow-reacting aniline attacks the carbonyl.[1]

Core Recommendation: To ensure chemoselectivity for the carbamate, this protocol utilizes a modified Schotten-Baumann condition at strictly controlled low temperatures (

Mechanistic Insight & Reaction Design

The reaction is a competition between two pathways:

-

Path A (Desired Acylation): Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of Cbz-Cl.[1] This is hindered by the electron-withdrawing F and Br atoms.[1]

-

Path B (Undesired Alkylation): Thermal decomposition of Cbz-Cl releases

and benzyl chloride (

Control Strategy:

-

Temperature: Maintaining

inhibits the decarboxylation of Cbz-Cl, shutting down Path B.[1] -

Base Selection: Using Sodium Bicarbonate (

) in a biphasic system buffers the generated HCl without being strong enough to promote rapid hydrolysis of the reagent.[1] Alternatively, Pyridine acts as a nucleophilic catalyst, forming an active acylating agent that accelerates Path A.[1]

Figure 1: Mechanistic competition between Acylation (Target) and Alkylation (Impurity).[1]

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Best for scale-up, green chemistry compliance, and ease of purification.[1]

Reagents:

-

2-Bromo-4-fluoroaniline (

equiv)[1] -

Benzyl chloroformate (Cbz-Cl) (

- -

Sodium Bicarbonate (

) ( -

Solvent: THF / Water (

v/v) or Ethyl Acetate / Water (

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 2-bromo-4-fluoroaniline (

) in THF ( -

Buffering: Add a solution of

( -

Cooling (Crucial): Cool the mixture to

using an ice bath. Allow to equilibrate for 10 minutes. -

Addition: Add Cbz-Cl (

, -

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) slowly over 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] -

Quench & Workup:

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Method B: Anhydrous Pyridine-Mediated

Use if Method A yields low conversion due to poor nucleophilicity.[1]

Reagents:

-

2-Bromo-4-fluoroaniline (

equiv)[1] -

Benzyl chloroformate (

equiv)[1] -

Pyridine (

equiv) OR Triethylamine ( -

Solvent: Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve aniline (

) in anhydrous DCM ( -

Base Addition: Add Pyridine (

, -

Reagent Addition: Add Cbz-Cl (

) dropwise.-

Note: The formation of a white precipitate (Pyridinium hydrochloride) indicates reaction progress.[1]

-

-

Completion: Stir at

for 30 mins, then RT for 12 hours. -

Workup: Wash with

(critical to remove Pyridine), then saturated

Analytical Data & QC Parameters

Target Product: Benzyl (2-bromo-4-fluorophenyl)carbamate CAS: 1416439-56-9 Molecular Weight: 324.15 g/mol [1]

| Parameter | Specification | Notes |

| TLC (Rf) | ~0.4 - 0.5 (Hex/EtOAc 4:1) | Distinct from starting aniline (Rf ~0.[1]3) |

| 1H NMR | Diagnostic singlet for Cbz methylene.[1] | |

| 1H NMR | Broad singlet ~ | |

| MS (ESI) | Characteristic Br isotope pattern (1:1).[1] | |

| Impurity | N-Benzyl aniline | Mass |

Troubleshooting Decision Tree

Use this workflow to determine the next steps if the standard protocol fails.

Figure 2: Troubleshooting logic for electron-deficient anilines.

References

-

Reagent Properties & Safety: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 10387, Benzyl chloroformate.[1] [Link]

-

Ortho-Effect & Side Reactions: Raheem, K. S., et al. (2004).[1] "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate."[1][3] Journal of the Chemical Society of Pakistan. (Highlights the risk of N-benzylation with ortho-bromo anilines). [Link]

-

General Cbz Protection Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][4][5][6][7][8][9][10] Oxford University Press.[1] (Standard Schotten-Baumann conditions). [Link]

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Benzyl Chloroformate [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. guidechem.com [guidechem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. reddit.com [reddit.com]

Schotten-Baumann procedure for N-aryl benzyl carbamate synthesis

Abstract

This guide details the synthesis of N-aryl benzyl carbamates (Cbz-protected anilines) utilizing a biphasic Schotten-Baumann protocol. Unlike aliphatic amines, N-aryl amines (anilines) possess significantly reduced nucleophilicity (

Theoretical Foundation & Strategic Optimization

The Mechanistic Challenge

The Schotten-Baumann reaction relies on an interfacial mechanism in a biphasic system (Organic/Aqueous). The reaction involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of Cbz-Cl.

-

The Problem: The reaction generates HCl as a byproduct. If not neutralized, the aniline becomes protonated (

), rendering it non-nucleophilic and halting the reaction. -

The Solution: An inorganic base in the aqueous phase neutralizes the acid.

-

The Risk: The base can also attack Cbz-Cl, causing hydrolysis to benzyl alcohol and

.

Key Insight (pKa Logic):

Because anilines are weaker bases than alkyl amines, they are less likely to be protonated at neutral pH. However, they are also weaker nucleophiles. Therefore, the use of strong bases (like NaOH, pH > 13) often accelerates reagent hydrolysis faster than product formation. Sodium Carbonate (

Reaction Mechanism Diagram

Figure 1: Biphasic mechanism highlighting the competition between product formation and reagent hydrolysis.

Experimental Protocol

Target: Synthesis of N-phenyl benzyl carbamate (Model Substrate). Scale: 10 mmol.

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| Aniline Derivative | 1.0 | 10 mmol | Nucleophile |

| Benzyl Chloroformate (Cbz-Cl) | 1.2 | 12 mmol | Electrophile (95% purity) |

| Sodium Carbonate ( | 1.5 | 15 mmol | Acid Scavenger |

| Dichloromethane (DCM) | - | 20 mL | Organic Solvent |

| Water (DI) | - | 20 mL | Aqueous Solvent |

| 1M HCl | - | ~30 mL | Workup (Quench/Wash) |

Step-by-Step Methodology

Step 1: System Preparation

-

Dissolve 10 mmol of the aniline derivative in 20 mL of DCM in a round-bottom flask.

-

Dissolve 15 mmol of

in 20 mL of water. -

Add the aqueous base solution to the organic phase. The system will be biphasic.

-

Cool the mixture to 0°C using an ice bath. Cooling suppresses the rate of Cbz-Cl hydrolysis.

Step 2: Reagent Addition (The Critical Step)

-

Load 12 mmol of Benzyl Chloroformate (Cbz-Cl) into a syringe or addition funnel.

-

Add Cbz-Cl dropwise over 15–20 minutes with vigorous stirring .

-

Why? Vigorous stirring maximizes the interfacial surface area. Dropwise addition prevents localized heating and high concentrations of Cbz-Cl that favor hydrolysis.

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Monitor via TLC: Spot the organic layer.

-

Mobile Phase: 20% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The carbamate product is usually less polar (higher

) than the starting aniline.

-

Step 4: Workup (Self-Validating Purification)

-

Transfer mixture to a separatory funnel. Separate the layers.

-

Aqueous Wash: Extract the organic layer with 1M HCl (2 x 15 mL).

-

Validation: This step converts unreacted aniline into water-soluble anilinium chloride (

), removing it from the organic phase.

-

-

Neutralization: Wash organic layer with Saturated

(1 x 15 mL) to remove trace acid. -

Brine Wash: Wash with Saturated NaCl (1 x 15 mL).

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

Step 5: Crystallization

-

Most N-aryl carbamates are solids. Recrystallize from Heptane/EtOAc or Ethanol/Water if necessary.

Workflow & Decision Logic

Figure 2: Operational workflow with decision gates for incomplete conversion.

Troubleshooting & Optimization Data

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Rapid hydrolysis of Cbz-Cl. | Use a weaker base ( |

| Starting Material Remains | Aniline is poorly nucleophilic (e.g., nitro-aniline). | Switch to "Modified Schotten-Baumann": Use homogeneous THF/Water system or organic base (Pyridine) in DCM. |

| Bis-acylation | Excess Cbz-Cl used on electron-rich aniline. | Strictly control stoichiometry (1.05 equiv). Add Cbz-Cl slower. |

| Emulsion formed | Density of DCM/Water is similar with heavy solutes. | Filter through Celite or add Brine to increase aqueous density. |

Solvent System Comparison

| System | Pros | Cons | Recommended For |

| DCM / Water | Excellent phase separation; Cbz-Cl stable in DCM. | Toxic; Emulsions possible. | Standard Protocol |

| EtOAc / Water | Greener; Product often soluble. | Cbz-Cl hydrolyzes faster in wet EtOAc. | Large Scale |

| THF / Water | Homogeneous (faster reaction). | Harder workup (solvent swap required); Higher hydrolysis rate. | Deactivated Anilines |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Preparation of Benzoyl Derivatives).

-

Organic Chemistry Portal. Schotten-Baumann Reaction. (Detailed mechanism and variations).

-

Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Industrial handling of chloroformates).

-

Sandler, S. R., & Karo, W. (1992). Organic Functional Group Preparations (Vol. 2). Academic Press. (Carbamate synthesis methodologies).

Application Note: Scalable Production of Benzyl (2-bromo-4-fluorophenyl)carbamate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate , a critical intermediate in the development of KCNQ potassium channel openers (e.g., Ezogabine analogs) and other fluorinated pharmaceutical building blocks.

While standard amine protection often utilizes pyridine in dichloromethane, such methods are ill-suited for multi-kilogram scale-up due to toxicity, cost, and difficult waste remediation. This guide presents a modified Schotten-Baumann protocol utilizing a biphasic system (THF/Water) with an inorganic base. This approach ensures high safety margins, facile removal of byproducts, and purification via crystallization, eliminating the need for chromatographic separation.

Chemical Context & Challenges[1][2][3][4][5][6][7]

The Reaction

The synthesis involves the nucleophilic attack of 2-bromo-4-fluoroaniline (1) on benzyl chloroformate (Cbz-Cl, 2) to yield the target carbamate (3).

Key Challenges:

-

Reduced Nucleophilicity: The presence of electron-withdrawing groups (Bromine at ortho and Fluorine at para) significantly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

-

Hydrolysis Competition: Cbz-Cl is moisture sensitive. In an aqueous biphasic system, the rate of amine acylation must outcompete the rate of Cbz-Cl hydrolysis.

-

Exotherm Control: The reaction is exothermic. On a large scale, uncontrolled heat release can accelerate hydrolysis and increase impurity profiles (e.g., symmetrical urea formation).

Reaction Scheme & Mechanism

The following diagram illustrates the pathway and the critical tetrahedral intermediate.

Figure 1: Mechanistic pathway for the Cbz-protection of electron-deficient anilines.

Process Development Strategy

Solvent Selection

Standard Schotten-Baumann conditions often use Acetone/Water or Dioxane/Water. However, 2-bromo-4-fluoroaniline exhibits poor solubility in water and limited solubility in acetone at low temperatures.

-

Selected System: THF / Water (1:1 v/v) .

-

Rationale: THF solubilizes the halogenated aniline completely at 0°C, while the water phase solubilizes the inorganic base (K2CO3) and acts as a heat sink for the exotherm.

Base Selection

-

Rejected: Pyridine (Toxic, difficult workup), NaOH (Too strong, risks hydrolysis of Cbz-Cl).

-

Selected: Potassium Carbonate (K2CO3) .

-

Rationale: It provides a buffered pH (~10-11) sufficient to deprotonate the ammonium intermediate without rapidly hydrolyzing the Cbz-Cl reagent.

Scalable Experimental Protocol

Scale: 100 g Input (Valid for scale-up to 10 kg)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Density |

| 2-Bromo-4-fluoroaniline | 190.01 | 1.0 | 100.0 g | Solid |

| Benzyl Chloroformate (95%) | 170.59 | 1.2 | ~113 g (95 mL) | 1.195 g/mL |

| Potassium Carbonate | 138.21 | 1.5 | 109.0 g | Solid |

| THF (Reagent Grade) | - | - | 500 mL | 0.889 g/mL |

| Water (Deionized) | - | - | 500 mL | 1.00 g/mL |

Step-by-Step Methodology

Phase 1: Reactor Setup & Charging

-

Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (impeller type), a temperature probe, and a pressure-equalizing addition funnel.

-

Dissolution: Charge 100 g of 2-bromo-4-fluoroaniline and 500 mL of THF . Stir at 200 RPM until fully dissolved.

-

Base Preparation: In a separate beaker, dissolve 109 g of K2CO3 in 500 mL of water .

-

Mixing: Add the aqueous K2CO3 solution to the reactor. The mixture will form two distinct phases. Increase stirring speed to 350-400 RPM to ensure efficient interfacial mixing.

Phase 2: Controlled Addition (Critical Step)

-

Cooling: Circulate coolant to bring the internal temperature to 0–5°C .

-

Note: Lower temperatures prevent Cbz-Cl hydrolysis.

-

-

Addition: Charge 95 mL of Benzyl chloroformate into the addition funnel.

-

Dosing: Add Cbz-Cl dropwise over 60–90 minutes .

-

Constraint: Maintain internal temperature < 10°C throughout the addition.

-

Observation: Gas evolution (CO2) is minimal but possible; ensure the system is vented to a scrubber.

-

Phase 3: Reaction & Monitoring

-

Warming: Once addition is complete, allow the reaction to warm naturally to 20–25°C (Room Temp) over 2 hours.

-

IPC (In-Process Control): Sample the organic layer for HPLC or TLC (Hexane/EtOAc 4:1).

-

Target: < 0.5% unreacted aniline.[2]

-

Correction: If aniline persists >1%, cool back to 5°C and add 0.1 eq of Cbz-Cl.

-

Phase 4: Workup & Isolation

-

Phase Separation: Stop stirring and allow phases to settle (15-30 mins). Drain the lower aqueous layer (contains KCl and excess base).

-

Wash: Wash the organic THF layer with 300 mL of 1M HCl (to remove any unreacted aniline traces) followed by 300 mL of Brine .

-

Solvent Swap: Transfer organic layer to a rotavap. Concentrate to approx. 150 mL volume. Add 400 mL of Heptane (Anti-solvent) slowly with stirring.

-

Crystallization: The product will precipitate as a white/off-white solid. Cool the slurry to 0°C for 2 hours.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Heptane (100 mL).

-

Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Process Flow Diagram

Figure 2: Unit operation workflow for the 100g - 10kg scale production.

Quality & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.5% Area | C18 Column, ACN/Water Gradient |

| Melting Point | 88–92°C (Typical range, verify experimentally) | Capillary Method |

| 1H NMR (DMSO-d6) | Confirms benzyl CH2 (~5.1 ppm) and aromatic pattern | 400 MHz NMR |

Self-Validation Check:

-

If the melting point is depressed (<85°C), it indicates residual solvent or benzyl alcohol (hydrolysis byproduct). Recrystallize from EtOAc/Heptane.

-

If the yield is <80%, check the pH of the aqueous layer during reaction; it must remain >9.

Safety & Handling (E-E-A-T)

-

Benzyl Chloroformate (Cbz-Cl): A potent lachrymator and corrosive. It releases HCl upon contact with moisture. All operations involving Cbz-Cl must be performed in a well-ventilated fume hood.

-

First Aid: In case of eye contact, rinse immediately with diphoterine or water for 15 minutes.

-

-

2-Bromo-4-fluoroaniline: Toxic by ingestion and skin absorption.[3] Wear double nitrile gloves.

-

Waste Disposal: The aqueous layer contains potassium carbonate and potassium chloride. Neutralize before disposal. The filtrate (Heptane/THF) should be treated as halogenated organic waste.

References

-

Schotten-Baumann Reaction Protocols. Lokey Lab Protocols (Wikidot). Available at: [Link] (Accessed Oct 2023).

- Synthesis of 2-bromo-4-fluoroacetanilide (Proxy for Aniline Reactivity).Google Patents (CN104447382A).

-

General Carbamate Synthesis Review. Organic Chemistry Portal. Available at: [Link].

Sources

Solvents for crystallizing benzyl (2-bromo-4-fluorophenyl)carbamate

Application Note: Solvent Selection & Crystallization Protocols for Benzyl (2-bromo-4-fluorophenyl)carbamate

Executive Summary

Benzyl (2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) is a critical building block in the synthesis of pharmaceutical intermediates, particularly for KCNQ potassium channel openers (e.g., retigabine analogs) and other fluorinated bioactive scaffolds. Its structural duality—possessing a lipophilic benzyloxycarbonyl (Cbz) protecting group and a polarizable halogenated core—presents unique purification challenges.

This guide provides a definitive, self-validating framework for crystallizing this compound. Unlike standard chromatography, which is solvent-intensive and difficult to scale, crystallization offers superior impurity rejection (particularly of the des-bromo or regio-isomeric byproducts) and higher throughput.

Physicochemical Profile & Solubility Logic

To design an effective crystallization, one must understand the intermolecular forces at play.

-

The Molecule: The carbamate moiety (

) acts as both a hydrogen bond donor (NH) and acceptor (C=O). However, the bulky benzyl group and the halogenated phenyl ring (Br, F) dominate the molecule's character, rendering it highly lipophilic. -

The Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially in aqueous systems, due to its low melting point and high hydrophobicity.

-

Solvent Strategy: We utilize a "Push-Pull" mechanism:

-

Primary Solvent: Must disrupt the crystal lattice via dipole-dipole interactions (e.g., Ethyl Acetate, Ethanol).

-

Anti-Solvent: Must increase surface tension to force aggregation of the hydrophobic domains (e.g., Heptane, Water).

-

Table 1: Predicted Solubility Profile

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Primary Mechanism |

| Ethyl Acetate (EtOAc) | High | Moderate | Excellent | Dipole-dipole / Van der Waals |

| Ethanol (EtOH) | High | Low | Good | H-bonding (Protophilic) |

| Heptane | Low | Very Low | Anti-solvent | Hydrophobic exclusion |

| Water | Insoluble | Insoluble | Anti-solvent | Polarity mismatch |

| Toluene | High | Moderate | Scale-up |

Validated Experimental Protocols

Protocol A: The "High-Purity" Method (EtOAc / Heptane)

Best for removing non-polar impurities and regio-isomers. Recommended for initial purification.

Materials:

-

Crude Benzyl (2-bromo-4-fluorophenyl)carbamate

-

Ethyl Acetate (HPLC Grade)

-

n-Heptane (HPLC Grade)

-

Heating block or oil bath

Step-by-Step Procedure:

-

Dissolution: Place 10 g of crude solid in a 250 mL round-bottom flask. Add Ethyl Acetate (approx. 3-4 mL per gram of solid).

-

Reflux: Heat to mild reflux (approx. 77°C) with stirring until the solution is completely clear.

-

Checkpoint: If particulates remain, filter hot through a sintered glass funnel.

-

-

Nucleation: Remove from heat and allow to cool to 50°C. Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

-

Ratio Target: Final solvent ratio should approach 1:3 (EtOAc:Heptane).

-

-

Seeding (Critical): Add a seed crystal (0.1% w/w) of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Crystallization: Allow the mixture to cool to room temperature (RT) over 2 hours with slow stirring (50 RPM).

-

Maturation: Cool further to 0-5°C in an ice bath for 1 hour.

-

Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with cold Heptane (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: The "Green Chemistry" Method (Ethanol / Water)

Best for removing inorganic salts and highly polar byproducts. Note: Risk of oiling out is higher.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude material in absolute Ethanol (approx. 5 mL/g) at 60-70°C.

-

Anti-solvent Addition: Maintain temperature at 60°C. Add warm Water (50°C) dropwise.

-

Caution: Do not use cold water; thermal shock will cause the product to oil out as an amorphous gum.

-

-

The Cloud Point: Stop water addition immediately when the solution turns milky. Re-heat slightly to clarify if necessary.

-

Slow Cooling: Turn off the heat source and let the flask sit in the oil bath, allowing the bath and flask to cool to RT together (natural cooling curve).

-

Filtration: Collect crystals via filtration. Wash with 1:1 cold EtOH/Water.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the correct purification route based on the impurity profile.

Figure 1: Decision matrix for solvent selection based on impurity profile and process behavior.

Troubleshooting & Critical Parameters

-

Oiling Out (Liquid-Liquid Separation):

-

Cause: The solution becomes supersaturated too quickly, or the melting point of the solvated solid is lower than the process temperature.

-

Fix: Increase the volume of the primary solvent (EtOAc or EtOH). Ensure the anti-solvent (Heptane/Water) is added slowly and at an elevated temperature. Seeding is mandatory if this occurs.

-

-

Low Yield:

-

Cause: Too much primary solvent or insufficient cooling.

-

Fix: Concentrate the mother liquor by 30% via rotary evaporation and re-cool.

-

-

Color Retention:

-

Cause: Oxidized aniline impurities (often brown/red).

-

Fix: Treat the hot solution with activated carbon (Charcoal) for 15 minutes before the first filtration step.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Bromo-4-fluoroaniline (Precursor synthesis data). Retrieved from [Link]

- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide (Demonstrates aqueous ethanol recrystallization for acetamide analogs).

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]

Troubleshooting & Optimization

Troubleshooting low nucleophilicity of 2-bromo-4-fluoroaniline in acylation

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the acylation of 2-bromo-4-fluoroaniline. As a sterically hindered and electronically deactivated substrate, this valuable building block often fails to react under standard conditions. This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my standard acylation of 2-bromo-4-fluoroaniline failing or resulting in very low yields?

A: The low reactivity of 2-bromo-4-fluoroaniline stems from a combination of adverse electronic and steric effects, which significantly reduce the nucleophilicity of the amino group.

-

Electronic Deactivation: The nitrogen atom's lone pair of electrons, responsible for its nucleophilic character, is delocalized into the aromatic ring.[1] This effect is severely compounded by the strong, electron-withdrawing inductive effects (-I effect) of both the fluorine and bromine substituents. These halogens pull electron density away from the ring and, consequently, from the nitrogen atom, making its lone pair less available to attack an electrophile.

-

Steric Hindrance: The bromine atom is located at the ortho-position, immediately adjacent to the amino group. Its considerable atomic size physically obstructs the incoming acylating reagent, making it difficult for the electrophilic carbon to approach the nucleophilic nitrogen at the correct angle for a successful reaction.

These combined factors mean that standard, mild acylation conditions are often insufficient to overcome the high activation energy of the reaction.

Caption: Factors reducing the nucleophilicity of 2-bromo-4-fluoroaniline.

Q2: I've tried using a standard base like pyridine or Schotten-Baumann conditions (aq. NaOH) with my acyl chloride, and it's not working. What are the next steps?

A: When standard methods fail, a systematic escalation of reaction conditions is necessary. Pyridine can be a poor choice as it can act as a competing nucleophile, and biphasic Schotten-Baumann conditions may not be vigorous enough for this deactivated substrate.[2][3]

Your troubleshooting strategy should focus on two areas: increasing the intrinsic reactivity of the components and employing a more effective catalyst.

Caption: Logical workflow for troubleshooting difficult acylation reactions.

Here are the recommended next steps:

-

Switch to a Non-Nucleophilic Base: Replace pyridine with a hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases are excellent at scavenging the HCl byproduct generated during the reaction without the risk of competing with your aniline for the acylating agent.[4]

-

Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC to avoid decomposition.

-

Use a More Reactive Acylating Agent: Acid anhydrides are often more potent acylating agents than their corresponding acid chlorides.[5] A common and effective strategy is to use acetic anhydride in glacial acetic acid, which serves as both reagent and solvent.[6]

Q3: Can a catalyst be used to drive this difficult acylation to completion?

A: Absolutely. For highly deactivated anilines, using a dedicated acyl transfer catalyst is often the most effective solution. The gold standard for this purpose is 4-Dimethylaminopyridine (DMAP) .

DMAP is a hypernucleophilic catalyst that works by intercepting the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more electrophilic than the starting anhydride, making it susceptible to attack by even a weakly nucleophilic aniline like 2-bromo-4-fluoroaniline.[4] A catalytic amount (1-10 mol%) of DMAP is typically sufficient to dramatically increase the reaction rate and yield.

Caution: Avoid using strong Lewis acids like AlCl₃ as catalysts for N-acylation. The aniline's amino group is a Lewis base and will coordinate strongly with the Lewis acid.[7][8] This interaction forms a positively charged complex on the nitrogen, which completely deactivates it and halts the desired reaction.[9][10]

Caption: Simplified mechanism of DMAP-catalyzed acylation.

Validated Troubleshooting Protocols

The following protocols are presented in order of increasing potency. For a challenging substrate like 2-bromo-4-fluoroaniline, Protocol 3 is the most highly recommended starting point.

| Parameter | Protocol 1: Forcing Conditions | Protocol 2: Anhydride Method | Protocol 3: DMAP-Catalyzed Method |

| Acylating Agent | Acetyl Chloride (1.1 eq) | Acetic Anhydride (1.2 eq) | Acetic Anhydride (1.2 eq) |

| Base / Catalyst | DIPEA (1.5 eq) | None (Acetic Acid is solvent) | Triethylamine (1.5 eq), DMAP (0.1 eq) |

| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid | Dichloromethane (DCM) |

| Temperature | 0 °C to 40 °C | 80 °C to 110 °C | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 2-4 hours | 1-6 hours |

| Expected Outcome | Low to moderate yield | Good to high yield | High to quantitative yield |

Detailed Experimental Protocol 3: High-Yield DMAP-Catalyzed Acylation

This protocol is optimized for the N-acetylation of 2-bromo-4-fluoroaniline and serves as a robust method for overcoming its low nucleophilicity.

Materials:

-

2-bromo-4-fluoroaniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA, 1.5 eq), freshly distilled

-

Acetic Anhydride (1.2 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

Procedure:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-fluoroaniline (1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base and Catalyst: Add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (0.1 eq). Stir the solution for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Add acetic anhydride (1.2 eq) dropwise to the cooled, stirring solution over 10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-6 hours).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-bromo-4-fluoroacetanilide can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.[6][11]

References

- Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Shaalaa.com. (2022). By the presence of a halogen atom in the ring, what is the effect of this on basic property of aniline?

- CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application.

- YouTube. (2023). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12.

- Quora. (2020). What is the Schottan-Baumann reaction?

- ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.

- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.

- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- PubMed. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites.

- International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.

- BenchChem. (2025). Technical Support Center: Friedel-Crafts Reactions of Anilines.

- ResearchGate. (2022). C−H nucleophilic halogenation (Cl/Br) of N‐protected aniline derivatives.

- Filo. (2025). Explain why the acylation of aniline is not possible.

- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.

- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.

- d-nb.info. (2020). Lewis Base Catalyzed Reactions with Latent Nucleophiles and Phosphonium Intermediates.

- Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.

- University of Calgary. Ch 8 : Nucleophilc Substitution answers.

- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.

- Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?

- Chemistry Steps. Reactions of Aniline.

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Google Patents. (n.d.). CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions.

- Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution...

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

- BenchChem. (2025). Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride.

- ChemicalBook. 2-Bromo-4-fluoroaniline synthesis.

- BenchChem. (2025). 2-Bromo-4-fluoroaniline: A Key Intermediate for Advanced Chemical Synthesis.

- NCERT. Amines.

- PubMed. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions.

- ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Explain why the acylation of aniline is not possible | Filo [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Benzyl (2-bromo-4-fluorophenyl)carbamate

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process, providing a detailed fingerprint of a molecule's proton environment. This guide offers an in-depth analysis of the expected ¹H NMR chemical shifts for benzyl (2-bromo-4-fluorophenyl)carbamate, a compound of interest in medicinal chemistry. In the absence of a publicly available spectrum for this specific molecule, we will build a robust prediction by comparing it with the experimentally determined spectrum of a close structural isomer, benzyl (2-bromo-5-fluorophenyl)carbamate, and other related analogues. This comparative approach mirrors the real-world challenges faced by researchers and highlights the power of predictive spectroscopy.

The Foundational Role of ¹H NMR in Structural Verification

The precise chemical shift (δ) of a proton in ¹H NMR is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (EDGs) cause an upfield shift. The relative positions of substituents on an aromatic ring create distinct splitting patterns (coupling) that are invaluable for determining substitution patterns. In the case of benzyl (2-bromo-4-fluorophenyl)carbamate, the interplay of the bromo, fluoro, and carbamate substituents will define the aromatic region of the spectrum, while the benzyl group will exhibit its own characteristic signals.

Predicted ¹H NMR Spectrum of Benzyl (2-bromo-4-fluorophenyl)carbamate

To predict the spectrum, we will analyze the contributions of each molecular fragment and compare them to known data.

Molecular Structure and Proton Environments

Caption: Molecular structure of benzyl (2-bromo-4-fluorophenyl)carbamate highlighting distinct proton environments.

Comparative Data Analysis

We will use the experimental data for Benzyl (2-bromo-5-fluorophenyl)carbamate as our primary reference.[1] This isomer provides the closest available spectral data to our target compound.

| Compound | Solvent | Spectrometer Frequency (MHz) | Benzylic CH₂ (ppm) | Aromatic Protons (ppm) | NH Proton (ppm) |

| Benzyl (2-bromo-5-fluorophenyl)carbamate [1] | CDCl₃ | 400 | 5.23 (s, 2H) | 8.07–8.02 (dd, 1H), 7.46–7.33 (m, 6H), 7.27-7.20 (m, 1H), 6.69-6.63 (ddd, 1H) | Not explicitly assigned, likely part of the multiplet around 7.2-7.4 ppm |

| Benzyl carbamate [2] | CDCl₃ | 400 | 5.11 (s, 2H) | 7.39-7.45 (m, 3H), 7.54-7.56 (d, 2H) | 4.91 (brs, 2H) |

| Predicted: Benzyl (2-bromo-4-fluorophenyl)carbamate | CDCl₃ | 400 | ~5.2 (s, 2H) | ~8.1 (d), ~7.3 (dd), ~7.1 (dd) | ~7.0-7.5 (br s) |

Analysis of Expected Chemical Shifts:

-